N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
The compound N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic heterocyclic molecule featuring two key structural motifs:
- A 1,3,4-thiadiazole ring substituted with a propan-2-yl group at position 5 and an imine (E-configuration) at position 2.
- An acetamide side chain linked to a cyclohexyl group, which is further substituted with a 1H-tetrazole moiety via a methylene bridge.
Thiadiazoles and tetrazoles are pharmacologically significant due to their roles in hydrogen bonding, metabolic stability, and bioisosteric replacement of carboxylic acids (tetrazoles) .
Properties
Molecular Formula |
C15H23N7OS |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H23N7OS/c1-11(2)13-18-19-14(24-13)17-12(23)8-15(6-4-3-5-7-15)9-22-10-16-20-21-22/h10-11H,3-9H2,1-2H3,(H,17,19,23) |
InChI Key |
HGPFKEOFFKUYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
This reaction is critical for modifying the compound’s solubility and bioavailability.
| Reaction Conditions | Product | Yield Optimization |
|---|---|---|
| Acidic (HCl, reflux) | Cyclohexylacetic acid derivative | Prolonged heating (6–8 hours) |
| Basic (NaOH, 80°C) | Sodium carboxylate salt | Catalytic phase-transfer agents |
Electrophilic Aromatic Substitution on the Thiadiazole Ring
The electron-rich 1,3,4-thiadiazole ring participates in electrophilic substitutions, such as nitration or halogenation. For instance, bromination at the 5-position can occur using in acetic acid :
| Reagent | Position | Catalyst | Application |
|---|---|---|---|
| C-5 | FeBr | Antimicrobial agent synthesis | |
| C-4 | — | Nitro-group introduction |
Cycloaddition Reactions Involving the Tetrazole Moiety
The tetrazole group () participates in 1,3-dipolar cycloadditions with alkynes or alkenes to form fused heterocycles. For example, reaction with acetylene derivatives under microwave irradiation yields triazolo-thiadiazole hybrids :
Redox Reactions at the Thiadiazole Core
The thiadiazole ring can undergo reduction using or catalytic hydrogenation () to form dihydrothiadiazole intermediates, which are pivotal in prodrug design :
| Reducing Agent | Product | Selectivity |
|---|---|---|
| Ring-opening amine | Low (competing side reactions) | |
| Dihydro derivative | High (C=N bond reduction) |
Functional Group Interconversion: Thiadiazole to Thiazole
Under reductive conditions, the thiadiazole ring can convert to a thiazole derivative, enhancing metabolic stability. This transformation is catalyzed by in ethanol :
| Catalyst | Solvent | Yield |
|---|---|---|
| Ethanol | 65–70% | |
| THF | 55% (lower selectivity) |
Alkylation at the Tetrazole Nitrogen
The tetrazole’s N-H group is susceptible to alkylation using alkyl halides or epoxides. For example, reaction with methyl iodide forms a methylated tetrazole, altering pharmacokinetic properties :
| Alkylating Agent | Base | Application |
|---|---|---|
| Methyl iodide | KCO | Enhanced oral bioavailability |
| Benzyl chloride | DIPEA | Lipophilic analog synthesis |
Complexation with Metal Ions
The sulfur and nitrogen atoms in the thiadiazole and tetrazole groups act as ligands for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic or therapeutic applications :
| Metal Salt | Coordination Site | Complex Stability (log K) |
|---|---|---|
| Thiadiazole S, Tetrazole N | 4.8–5.2 | |
| Tetrazole N | 3.5–4.0 |
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiadiazole derivatives. The compound has been synthesized and evaluated for its efficacy against seizures induced by pentylenetetrazole in animal models. Research indicates that derivatives of thiadiazole can exhibit significant protection against seizures, with some compounds demonstrating up to 90% efficacy at specific dosages .
Case Study:
In one study, a series of 1,3,4-thiadiazole derivatives were synthesized and tested for anticonvulsant activity. Compounds similar to N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide showed promising results in reducing seizure frequency and duration in experimental models .
Antimicrobial Properties
Another significant application of this compound lies in its antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes or metabolic pathways in microbial cells.
Research Findings:
A study focusing on various thiadiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of thiadiazole derivatives is crucial for optimizing their pharmacological properties. Modifications at various positions of the thiadiazole ring can significantly influence their biological activities.
Table: Summary of SAR Findings
| Compound Modification | Activity Type | Observed Efficacy |
|---|---|---|
| Substitution at C5 | Anticonvulsant | Up to 90% protection |
| Substitution at N4 | Antimicrobial | MIC comparable to penicillin |
| Cyclohexyl group | Enhanced bioavailability | Improved solubility |
Mechanism of Action
The mechanism of action of N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related molecules:
*Molecular weights estimated using chemical formula calculators.
Key Observations:
Thiadiazole vs. Triazole Cores: The target compound’s 1,3,4-thiadiazole core (vs.
Substituent Effects: The cyclohexylmethyl-tetrazole group in the target compound increases lipophilicity compared to the 4-methylphenyl-tetrazole in , which may enhance membrane permeability but reduce aqueous solubility. The propan-2-yl group on the thiadiazole (vs.
Target Compound (Inferred Methodology):
While synthesis details are absent in the evidence, analogous routes suggest:
Thiadiazole Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, as seen in .
Tetrazole Introduction : Click chemistry (e.g., copper-catalyzed 1,3-dipolar cycloaddition) for tetrazole-methylcyclohexyl linkage, similar to triazole synthesis in .
Comparative Characterization Techniques:
- X-ray Crystallography : Used in to confirm imine (E)-configuration in a related hydrazinecarboxamide. The target compound’s (2E)-configuration likely required similar validation.
- Spectroscopy : IR and NMR data (e.g., NH stretches at ~3,200 cm⁻¹, acetamide carbonyls at ~1,650 cm⁻¹) align with methods in .
Antibacterial Activity:
- The compound in showed antibacterial activity attributed to the thiadiazole-acetamide scaffold.
- Tetrazole Role : Bioisosteric replacement of carboxylic acids in enhances metabolic stability, a trait likely shared by the target compound.
Physicochemical Profiling:
- Electronic Effects : The thiadiazole ring’s electron-deficient nature may enhance interactions with enzymatic targets, as seen in .
Biological Activity
The compound N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide represents a novel class of bioactive molecules derived from the 1,3,4-thiadiazole and tetrazole scaffolds. These scaffolds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be broken down into two significant components:
- Thiadiazole moiety : Known for its pharmacological potential, particularly in antimicrobial and anticancer activities.
- Tetrazole moiety : Recognized for its metabolic stability and similar properties to carboxylic acids, enhancing its medicinal value.
The molecular formula is with a molecular weight of approximately 312.41 g/mol.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds with thiadiazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The synthesized derivatives demonstrated minimal inhibitory concentrations (MICs) that were competitive with standard antibiotics .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 32 |
| 2 | E. coli | 16 |
| 3 | Pseudomonas aeruginosa | 64 |
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. For instance, derivatives containing the thiadiazole scaffold have shown cytotoxic effects against different cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and L1210 (leukemia) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives have also been documented. Compounds exhibiting this activity typically inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies suggest that the presence of the thiadiazole ring enhances the anti-inflammatory response due to its ability to modulate immune pathways .
Case Studies
Several case studies have demonstrated the efficacy of thiadiazole-based compounds in clinical settings:
-
Case Study on Antimicrobial Efficacy :
A recent study tested a series of thiadiazole derivatives against multi-drug resistant bacterial strains. The results indicated that certain compounds not only inhibited growth but also disrupted biofilm formation, suggesting potential in treating chronic infections . -
Case Study on Anticancer Properties :
In preclinical trials involving breast cancer models, a derivative showed significant tumor reduction compared to controls when administered at a dose of 30 mg/kg body weight over four weeks .
The biological activities associated with this compound are attributed to its structural characteristics:
- Thiadiazole Ring : Involved in interactions with biological targets due to its electron-withdrawing nature.
- Tetrazole Group : Enhances solubility and bioavailability while maintaining stability against metabolic degradation.
Q & A
Q. What are the key considerations for synthesizing N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide?
The synthesis involves multi-step reactions, including cyclization and functional group protection. For example:
- Thiadiazole core formation : Use a cyclocondensation reaction between thiosemicarbazide derivatives and ketones under reflux with catalysts like pyridine or zeolites (Y-H) to stabilize intermediates .
- Tetrazole incorporation : Employ 1,3-dipolar cycloaddition between azides and nitriles, as seen in analogous compounds, using Cu(OAc)₂ as a catalyst in a tert-BuOH/H₂O solvent system .
- Purification : Recrystallize intermediates from ethanol or ethyl acetate to achieve >95% purity, monitored via TLC (hexane:ethyl acetate, 8:2) .
Q. How can the molecular structure of this compound be validated experimentally?
Combine spectroscopic and crystallographic methods:
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, C=S at ~1250 cm⁻¹) .
- NMR analysis : Use ¹H/¹³C NMR to confirm stereochemistry and substituent positions. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.5 ppm, while thiadiazole protons resonate at δ 8.3–8.5 ppm .
- X-ray diffraction : Resolve bond angles and dihedral angles of the thiadiazole-tetrazole hybrid structure, as demonstrated for similar thiadiazole derivatives .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : DMSO or DMF dissolve the compound effectively (>10 mg/mL) due to hydrogen-bonding interactions with the tetrazole and acetamide groups.
- Aqueous stability : Test hydrolysis in PBS (pH 7.4) at 37°C over 24 hours, monitoring degradation via HPLC .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiadiazole-tetrazole hybrid structure?
Apply Design of Experiments (DoE) principles:
- Variables : Catalyst loading (Cu(OAc)₂, 5–15 mol%), temperature (80–120°C), and solvent ratio (tert-BuOH:H₂O, 1:1 to 4:1).
- Response surface modeling : Identify optimal conditions (e.g., 10 mol% catalyst, 100°C, tert-BuOH:H₂O 3:1) to maximize yield (≥85%) while minimizing byproducts .
- Validation : Confirm reproducibility across 3 batches using ANOVA (p < 0.05) .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites. For analogous thiadiazoles, gaps of 4.2–4.5 eV suggest moderate reactivity .
- Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or EGFR kinase using AutoDock Vina. A docking score ≤ −7.0 kcal/mol indicates strong binding potential .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor in vivo activity may stem from rapid hepatic clearance (e.g., CYP3A4 metabolism) .
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives in serum .
- Dose adjustment : Optimize dosing regimens using allometric scaling (e.g., 25 mg/kg in mice ≈ 2 mg/kg in humans) .
Q. What strategies mitigate thiadiazole ring instability under acidic conditions?
- Protective groups : Introduce tert-butyl or acetyl groups to the thiadiazole nitrogen during synthesis, reducing protonation susceptibility .
- Formulation : Encapsulate in pH-sensitive nanoparticles (e.g., Eudragit L100) to prevent gastric degradation .
Methodological Troubleshooting
Q. How to address low yields in the final cyclization step?
Q. How to resolve overlapping NMR signals for cyclohexyl and tetrazole protons?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
